3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride
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Overview
Description
3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride is a complex organic compound that features a unique structure combining a benzoic acid moiety with an octahydropyrrolo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride typically involves multiple steps. One common approach is the thermolysis of N-phthalimidoaziridines, which can be derived from 3,5-disubstituted 1,2,4-oxadiazoles . The reaction conditions often include heating in the presence of N-arylmaleimide to yield the desired pyrrolidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like lead tetraacetate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Lead tetraacetate is commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
2413896-23-6 |
---|---|
Molecular Formula |
C14H17ClN2O3 |
Molecular Weight |
296.7 |
Purity |
95 |
Origin of Product |
United States |
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